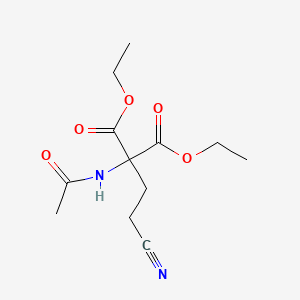

Diethyl (acetylamino)(2-cyanoethyl)malonate

Description

Historical Context of Malonic Ester Synthesis and its Derivatives

The malonic ester synthesis is a classic named reaction in organic chemistry that allows for the conversion of diethyl malonate or other malonic esters into substituted acetic acids. chegg.com The core principle of this synthesis relies on the notable acidity of the α-hydrogen atoms of the methylene (B1212753) group, which are flanked by two electron-withdrawing carbonyl groups. orgsyn.org This acidity facilitates the deprotonation by a moderately strong base, such as sodium ethoxide, to form a stable enolate ion. prepchem.comchemicalbook.com This nucleophilic enolate can then be alkylated by reacting it with an alkyl halide in an SN2 reaction. chemicalbook.com Subsequent hydrolysis of the ester groups followed by decarboxylation upon heating yields the corresponding carboxylic acid. prepchem.com

This fundamental transformation has been a staple in organic synthesis for over a century, providing a robust method for carbon-carbon bond formation. The versatility of the malonic ester synthesis has led to the development of numerous derivatives, where one of the α-hydrogens is replaced with another functional group, thereby expanding its synthetic potential.

Significance of Diethyl Acetamidomalonate as a Glycine (B1666218) Synthon in Organic Synthesis

Diethyl acetamidomalonate is a particularly important derivative of diethyl malonate. cdnsciencepub.comwikipedia.org In this compound, an acetamido group (-NHCOCH₃) is attached to the α-carbon, which fundamentally alters its synthetic applications. It is widely regarded as an achiral glycine equivalent. wikipedia.org The acetamido group serves as a protected form of an amino group, allowing for the straightforward synthesis of α-amino acids. cdnsciencepub.com

The synthesis of diethyl acetamidomalonate itself typically begins with diethyl malonate. wikipedia.orgwikipedia.org A common route involves the nitrosation of diethyl malonate to form diethyl isonitrosomalonate, followed by a reduction and subsequent acetylation to yield the final product. wikipedia.org

The synthetic utility of diethyl acetamidomalonate lies in its ability to undergo alkylation at the α-carbon, similar to the parent malonic ester. orgsyn.org Following alkylation, the ester groups can be hydrolyzed, and the molecule can be decarboxylated. Crucially, the acetamido group can also be hydrolyzed to reveal the primary amine, thus yielding an α-amino acid. wikipedia.org This three-step sequence of alkylation, hydrolysis, and decarboxylation provides a general and powerful method for the preparation of a wide array of racemic α-amino acids. wikipedia.org

Overview of Alkylated α-Acetamidomalonates in Advanced Organic Synthesis

The ability to introduce various alkyl groups onto the α-carbon of diethyl acetamidomalonate has made it an invaluable tool in advanced organic synthesis. This methodology is not limited to the synthesis of the 20 proteinogenic amino acids but is also extensively used to create unnatural or non-standard amino acids. These novel amino acids are of great interest in medicinal chemistry and materials science for the development of peptides with enhanced stability, modified biological activity, or unique structural properties.

The alkylation can be achieved with a wide range of electrophiles, including simple alkyl halides, benzyl (B1604629) halides, and more complex substrates. wikipedia.orgacs.org For instance, the synthesis of phenylalanine can be accomplished by alkylating diethyl acetamidomalonate with benzyl chloride. wikipedia.org Similarly, tryptophan can be synthesized using gramine (B1672134) as the alkylating agent. orgsyn.orgwikipedia.org The scope of this reaction allows for the incorporation of diverse functionalities into the final amino acid product.

| Starting Material | Alkylating Agent | Resulting Amino Acid |

|---|---|---|

| Diethyl acetamidomalonate | Benzyl chloride | Phenylalanine |

| Diethyl acetamidomalonate | Gramine | Tryptophan |

| Diethyl acetamidomalonate | Acrylonitrile | Glutamic acid |

Research Landscape of Diethyl (acetylamino)(2-cyanoethyl)malonate and Related Structures

This compound emerges from the alkylation of diethyl acetamidomalonate and serves as a key intermediate, most notably in the synthesis of glutamic acid. chegg.com Its formation is a classic example of a Michael addition reaction, where the enolate of diethyl acetamidomalonate acts as a nucleophile and adds to an α,β-unsaturated nitrile, typically acrylonitrile. libretexts.org

The reaction is initiated by treating diethyl acetamidomalonate with a base, such as sodium ethoxide, to generate the corresponding enolate. This enolate then undergoes a conjugate addition to the carbon-carbon double bond of acrylonitrile. The resulting intermediate is then protonated to yield this compound.

The primary significance of this compound lies in its role as a precursor to glutamic acid. chegg.comcdnsciencepub.com The subsequent synthetic steps involve the hydrolysis of the nitrile group to a carboxylic acid, followed by the hydrolysis of the ester and amide groups, and finally decarboxylation. This sequence transforms the cyanoethyl group into the characteristic side chain of glutamic acid. This method represents one of the practical and efficient routes for the synthesis of this important amino acid. cdnsciencepub.com

While the research landscape is heavily focused on its application in glutamic acid synthesis, the reactivity of this compound and related structures can be inferred from the principles of malonic ester chemistry. The presence of the cyano group offers further opportunities for chemical modification, potentially leading to the synthesis of other complex amino acids or heterocyclic compounds. The general strategy of using Michael acceptors to alkylate diethyl acetamidomalonate provides a pathway to a variety of γ-functionalized amino acids.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-acetamido-2-(2-cyanoethyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O5/c1-4-18-10(16)12(7-6-8-13,14-9(3)15)11(17)19-5-2/h4-7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFIJCPHRLZQDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC#N)(C(=O)OCC)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90281109 | |

| Record name | Diethyl acetamido(2-cyanoethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5440-42-6 | |

| Record name | NSC20163 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl acetamido(2-cyanoethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl Acetylamino 2 Cyanoethyl Malonate

Alternative Approaches to the 2-Cyanoethyl Moiety Introduction

The introduction of the 2-cyanoethyl moiety onto the diethyl acetamidomalonate backbone is a critical transformation. Among the various alkylation strategies, the Michael addition stands out as a highly effective and atom-economical method for forming the required carbon-carbon bond.

Michael Addition Strategies (e.g., with acrylonitrile)

The Michael addition, or conjugate addition, provides a direct route to introducing the 2-cyanoethyl group. This reaction involves the nucleophilic addition of a carbanion, generated from a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. In this specific synthesis, diethyl acetamidomalonate acts as the Michael donor, and acrylonitrile serves as the Michael acceptor.

The core of the strategy relies on the deprotonation of the acidic α-carbon of diethyl acetamidomalonate by a base to form a stabilized enolate ion. This nucleophilic carbanion then attacks the electrophilic β-carbon of acrylonitrile. A subsequent protonation step yields the final product, Diethyl (acetylamino)(2-cyanoethyl)malonate. spcmc.ac.in The reaction is generally thermodynamically favorable, which helps drive it to completion. spcmc.ac.in A basic catalyst is typically required, and only a catalytic amount is necessary as the base is regenerated during the reaction mechanism. spcmc.ac.in

A parallel example is the synthesis of Diethyl bis(2-cyanoethyl)malonate, where diethyl malonate is treated with acrylonitrile. In a documented procedure, the reaction is conducted in 1,4-dioxane with Triton B (a 40% methanol solution of benzyltrimethylammonium hydroxide) as the catalyst. The addition of acrylonitrile is performed dropwise, as the reaction is notably exothermic. prepchem.com

Optimization of Reaction Parameters and Yields

Achieving high yields and purity in the synthesis of this compound necessitates careful optimization of several reaction parameters. The choice of solvent, precise temperature control, and the selection of an appropriate catalyst system are paramount.

Solvent Effects and Temperature Control

The reaction medium plays a crucial role in the kinetics and outcome of the Michael addition. nih.gov Solvents are selected to ensure solubility of reactants and catalysts while minimizing side reactions. nih.gov Studies on related Michael additions involving diethyl malonate have shown that solvent polarity can significantly influence reaction efficiency and selectivity. longdom.orgmdpi.com

In one study on the Michael addition of diethyl malonate to chalcone, various polar and non-polar solvents were screened. longdom.org Toluene, a non-polar solvent, was found to be the most suitable, providing a high yield and the best enantioselectivity compared to more polar solvents like THF, methanol, or ethanol (B145695). longdom.org Similarly, an investigation into the organocatalyzed Michael addition of diethyl malonate to β-nitrostyrene tested a broad range of nine solvents, including toluene, dioxane, THF, dichloromethane, chloroform, acetonitrile, and ethanol. Toluene was ultimately selected as the optimal solvent for the reaction. mdpi.com In some cases, polar aprotic solvents like DMSO have been shown to accelerate base-catalyzed Michael additions. nih.gov

Table 1: Effect of Different Solvents on a Michael Addition Reaction Involving Diethyl Malonate Data adapted from a study on the asymmetric Michael addition of diethyl malonate to chalcone. longdom.org

| Entry | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Dichloromethane (DCM) | 11 | 90 | 86 |

| 2 | Chloroform (CHCl₃) | 11 | 85 | 73 |

| 3 | Tetrahydrofuran (B95107) (THF) | 12 | 80 | 65 |

| 4 | Toluene | 12 | 90 | 86 |

| 5 | Ethanol | 12 | 75 | 60 |

| 6 | Methanol | 12 | 70 | 55 |

Temperature control is equally critical, particularly for the exothermic reaction between the malonate derivative and acrylonitrile. prepchem.com For the synthesis of Diethyl bis(2-cyanoethyl)malonate, the temperature was carefully maintained between 30-40°C during the addition of acrylonitrile to manage the heat generated. prepchem.com In the synthesis of the precursor, diethyl acetamidomalonate, specific temperature ranges are also crucial; for instance, the initial nitrosation step is often performed at a low temperature of around 5°C, while a subsequent reduction step is maintained at 40-50°C. orgsyn.orggoogle.com

Catalyst Screening and Ligand Design in Malonate Alkylations

The choice of catalyst is fundamental to the efficiency of the alkylation. For Michael additions, both base catalysts and metal-complex catalysts can be employed. Simple base catalysis is common, but more sophisticated systems are used to achieve higher selectivity, particularly for asymmetric reactions.

Research into related Michael additions demonstrates the importance of catalyst screening. In one study, various transition metal complexes were evaluated in combination with the chiral ligand (-)-sparteine for the reaction of diethyl malonate with chalcone. longdom.org The nickel(II) chloride complex provided the highest enantioselectivity among the tested catalysts. longdom.org Other metals like copper, cobalt, and zinc showed catalytic activity but resulted in lower selectivity. longdom.org

Table 2: Screening of Transition Metal Catalysts for Asymmetric Michael Addition Data adapted from a study using (-)-sparteine as the ligand and toluene as the solvent. longdom.org

| Entry | Metal Catalyst | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | NiCl₂ | 12 | 90 | 86 |

| 2 | Ni(OAc)₂ | 12 | 85 | 80 |

| 3 | Cu(OAc)₂ | 15 | 80 | 70 |

| 4 | CoCl₂ | 15 | 70 | 65 |

| 5 | Zn(OAc)₂ | 18 | 65 | 50 |

Beyond metal catalysts, organocatalysts have also been explored for Michael additions of diethyl malonate. mdpi.com For instance, novel bispidine-based organocatalysts have been investigated for the addition to β-nitrostyrene. mdpi.com For other types of malonate alkylations, such as phase-transfer catalysis (PTC), the design of the catalyst, including its chiral components, is crucial for achieving high enantioselectivity. frontiersin.org In the broader context of synthesizing the precursor, diethyl acetamidomalonate, catalyst systems involving cuprous chloride and specific biquinoline-dicarboxylate ligands have been developed to facilitate the reaction. google.com

Chemical Reactivity and Mechanistic Investigations of Diethyl Acetylamino 2 Cyanoethyl Malonate

Reactivity of the Acidic Methylene (B1212753) Proton

The carbon atom situated between the two carbonyl groups of the malonate ester is known as the α-carbon. The proton attached to this carbon in diethyl (acetylamino)(2-cyanoethyl)malonate is significantly acidic due to the electron-withdrawing nature of the adjacent ester functionalities. This acidity is a hallmark of malonic esters and their derivatives, dictating a major part of their chemistry. brainkart.com

Enolate Formation and Subsequent Reactions

The acidity of the α-proton (pKa ≈ 13 for diethyl malonate) facilitates its removal by a moderately strong base to form a resonance-stabilized enolate ion. libretexts.org Common bases such as sodium ethoxide in ethanol (B145695) are sufficient to deprotonate the molecule, generating a nucleophilic carbanion. brainkart.comlibretexts.org The negative charge of this enolate is delocalized across the α-carbon and the oxygen atoms of both carbonyl groups, which accounts for its stability and nucleophilicity. pearson.com

The formation of the enolate is a critical step that opens the door to a variety of subsequent reactions. youtube.com The enolate can act as a potent nucleophile, attacking a wide range of electrophiles. youtube.com While specific studies on this compound are not extensively documented, the principles of malonic ester synthesis suggest that this enolate would readily participate in reactions such as alkylation. libretexts.orgwikipedia.org In this type of reaction, the enolate attacks an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond at the α-position. libretexts.org

| Reaction Step | Reagent | Product | Mechanism |

| Enolate Formation | Sodium Ethoxide (NaOEt) | Resonance-stabilized enolate | Deprotonation of the acidic α-proton |

| Alkylation | Alkyl Halide (R-X) | α-alkylated malonic ester | SN2 nucleophilic substitution |

This table outlines the general steps for enolate formation and subsequent alkylation reactions typical for malonic esters.

Kinetic studies on similar molecules like diethyl malonate have shown that reactions involving the enolate can be extremely fast, sometimes approaching the diffusion-controlled limit. rsc.org The presence of the acetylamino and 2-cyanoethyl groups on the α-carbon would sterically and electronically influence the rate and outcome of these reactions compared to unsubstituted diethyl malonate.

Transformations Involving the Ester Functionalities

The two diethyl ester groups in this compound are susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis Pathways

The ester groups can be hydrolyzed to carboxylic acids under either acidic or basic conditions. The outcome of the hydrolysis can be complex, often leading to decarboxylation.

Acid-Catalyzed Hydrolysis: Heating the compound with a dilute mineral acid, such as aqueous hydrochloric acid, can hydrolyze the ester linkages. libretexts.org This process typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. In many instances, the resulting malonic acid derivative is unstable to heat and undergoes decarboxylation to yield a carboxylic acid. google.com

Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base like sodium hydroxide (B78521), followed by acidification, also results in the hydrolysis of the esters. libretexts.org However, studies on sterically hindered or electronically complex malonates, such as diethyl 2-(perfluorophenyl)malonate, have shown that hydrolysis can be challenging. beilstein-journals.org Vigorous conditions may be required, which can lead to a mixture of products or decomposition. beilstein-journals.orgnih.gov For this compound, the presence of the cyano and acetamido groups could influence the stability of the molecule under harsh basic conditions.

| Condition | Reagents | Typical Intermediate Product | Potential Final Product |

| Acidic | Dilute HCl or H₂SO₄, Heat | (Acetylamino)(2-cyanoethyl)malonic acid | Carboxylic acid (after decarboxylation) |

| Basic | 1. NaOH, Heat 2. H₃O⁺ | Dicarboxylate salt | (Acetylamino)(2-cyanoethyl)malonic acid |

This table summarizes the general pathways for the hydrolysis of the ester functionalities.

Transesterification Reactions

Transesterification is a process where the ethyl groups of the diester are exchanged with another alkyl group from an alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol that is formed.

Catalysts for the transesterification of malonic esters can include titanate esters, which have been shown to provide high yields and purity. google.com For instance, the transesterification of dimethyl malonate to diethyl malonate has been achieved with high efficiency. google.com This suggests that this compound could undergo similar transformations to produce different malonic ester derivatives, which could be useful in tailoring the properties of the molecule for specific synthetic applications. The reaction is of significant industrial interest for the production of various malonates. researchgate.net

Reactivity of the Acetamido Group

The acetamido group (–NHCOCH₃) is an amide functional group that also has a characteristic set of reactions, with deacetylation being a key transformation.

Deacetylation Protocols

Deacetylation involves the removal of the acetyl group to reveal a primary amine. This transformation is essentially the hydrolysis of the amide bond. Amide hydrolysis is generally more difficult than ester hydrolysis and typically requires more forceful conditions.

This reaction can be carried out under strong acidic or basic conditions.

Acidic Hydrolysis: Heating with concentrated mineral acids like hydrochloric acid can effectively cleave the amide bond. This is a common step in the synthesis of α-amino acids from diethyl acetamidomalonate, where the hydrolysis of both the ester and the amide groups, followed by decarboxylation, yields the final amino acid. wikipedia.org

Basic Hydrolysis: Strong bases can also be used, although they might be less common for this specific transformation.

The deacetylation of this compound would lead to the formation of diethyl amino(2-cyanoethyl)malonate, a precursor to α-amino acids with a cyanoethyl side chain.

N-Alkylation or Acylation of the Amide Nitrogen

The reactivity of diethyl acetamidomalonate and its derivatives, such as this compound, is dominated by reactions at the α-carbon. Attempts to achieve N-alkylation or N-acylation of the amide nitrogen are generally not reported under typical synthetic conditions. This pronounced selectivity is a direct consequence of the electronic and structural features of the molecule.

The hydrogen atom on the α-carbon, situated between two electron-withdrawing carbonyl groups, is significantly more acidic (pKa ≈ 13) than the hydrogen on the amide nitrogen (pKa ≈ 17-19). synarchive.commasterorganicchemistry.com Consequently, treatment with a standard base, such as sodium ethoxide, results in the rapid and quantitative deprotonation of the α-carbon to form a resonance-stabilized enolate. wikipedia.org This enolate is a soft and highly reactive nucleophile, readily participating in C-alkylation reactions.

Conversely, deprotonation of the amide nitrogen requires a much stronger base and is thermodynamically less favorable. Furthermore, the lone pair of electrons on the amide nitrogen is delocalized into the adjacent acetyl carbonyl group, a phenomenon known as amidic resonance. nih.govnih.gov This resonance stabilization reduces the nucleophilicity of the nitrogen atom, making it a poor candidate for alkylation or acylation compared to the carbon-centered enolate. masterorganicchemistry.comnih.gov While N-acylation is a key step in the formation of the parent compound, diethyl acetamidomalonate, from diethyl aminomalonate, subsequent reactions on the stable amide are not favored. orgsyn.org

The preferential reactivity can be summarized as follows:

| Reactive Site | Relative Acidity (pKa) | Resulting Nucleophile | Predominant Reaction |

| α-Carbon (C-H) | ~13 | Enolate (carbanion) | C-Alkylation |

| Amide Nitrogen (N-H) | ~17-19 | Amide anion | Not observed under standard conditions |

Reactions of the 2-Cyanoethyl Moiety

The 2-cyanoethyl group attached to the α-carbon introduces a versatile reaction center into the molecule. The nitrile functional group can undergo a variety of transformations, significantly expanding the synthetic utility of the parent compound.

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. scirp.org This transformation is pivotal in the synthesis of amino acids, where this compound serves as a precursor to glutamic acid. wikipedia.org

Acid-catalyzed hydrolysis typically involves heating the compound in the presence of a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. This process converts the 2-cyanoethyl side chain into a 3-carboxypropyl group.

Base-catalyzed hydrolysis, using a reagent such as sodium hydroxide (NaOH), initially forms a carboxylate salt. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and yield the final carboxylic acid. If the reaction conditions are controlled carefully, it is sometimes possible to isolate the intermediate primary amide.

Table of Nitrile Hydrolysis Conditions

| Reagent/Condition | Intermediate Product | Final Product (after workup) |

|---|---|---|

| H₃O⁺ (e.g., aq. HCl), Heat | Amide | Carboxylic Acid |

| OH⁻ (e.g., aq. NaOH), Heat | Carboxylate Salt | Carboxylic Acid |

The nitrile group is readily reduced to a primary amine, converting the 2-cyanoethyl moiety into a 3-aminopropyl group. This transformation provides a route to diamino acids and other polyfunctional molecules. The choice of reducing agent determines the reaction conditions and compatibility with other functional groups.

Powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for this reduction. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the reaction and liberate the amine.

Alternatively, catalytic hydrogenation offers a milder method for nitrile reduction. This involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium (Pd), platinum (Pt), or Raney Nickel. This method is often preferred when other reducible functional groups that are sensitive to hydrides are present in the molecule.

Table of Common Nitrile Reduction Methods

| Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| 1. LiAlH₄ 2. H₂O | Diethyl ether or THF | 0 °C to reflux | Primary Amine |

| H₂, Raney Nickel | Ethanol or Methanol | Elevated pressure and temperature | Primary Amine |

The presence of the nitrile and the active methylene group within the same molecule allows for the possibility of intramolecular cyclization reactions, typically under the influence of a strong base. One such potential transformation is the Thorpe-Ziegler reaction. wikipedia.org This reaction involves the intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. dntb.gov.ua

For a molecule like this compound, a Thorpe-type cyclization could be envisioned where the enolate formed at the α-carbon attacks the electrophilic carbon of the nitrile group. This would result in the formation of a five-membered ring. The initial product would be a cyclic imine, which upon acidic hydrolysis would yield a substituted cyclopentanone. This pathway provides a route to cyclic amino acid precursors. The reaction requires a strong, non-nucleophilic base to facilitate both the initial deprotonation and the subsequent cyclization steps.

Proposed Reaction Mechanisms for Key Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting chemical reactivity. ajpchem.org While specific DFT studies on this compound are not widely published, the principles of computational analysis can be applied to understand its chemical behavior.

DFT calculations can be used to model the electronic structure of the molecule, providing insights into charge distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. researchgate.net These calculations can quantitatively explain the observed reactivity patterns. For instance, by calculating and comparing the energies of the enolate formed by deprotonation at the α-carbon versus the amide anion formed at the nitrogen, DFT can confirm the thermodynamic preference for C-alkylation. The HOMO distribution in the enolate would show the highest coefficient on the α-carbon, identifying it as the primary site for nucleophilic attack. nih.gov

Furthermore, DFT is highly effective for mapping entire reaction pathways. nih.gov For the key transformations of this molecule, computational studies could:

Model Transition States: By calculating the transition state structures and their corresponding activation energies for reactions like nitrile hydrolysis or Thorpe-Ziegler cyclization, chemists can predict reaction kinetics and explore the feasibility of different mechanistic pathways. researchgate.net

Analyze Reaction Intermediates: The stability of proposed intermediates, such as the cyclic imine in the Thorpe-Ziegler reaction, can be assessed to support or refute a proposed mechanism.

Evaluate Regio- and Chemoselectivity: DFT can provide a quantitative rationale for why one reaction pathway is favored over another, such as the overwhelming preference for C-alkylation over N-alkylation.

Potential Applications of DFT in Studying Reactivity

| Computational Method | Information Gained | Application to this compound |

|---|---|---|

| Electrostatic Potential Mapping | Identification of nucleophilic and electrophilic sites | Shows α-carbon as the most acidic proton site and nitrile carbon as an electrophilic center. |

| Frontier Molecular Orbital (FMO) Analysis | Prediction of reactivity based on HOMO-LUMO energies and distributions | Confirms the nucleophilicity of the α-carbon in the enolate form. |

| Transition State Searching | Calculation of activation energy barriers (ΔG‡) | Elucidation of the mechanisms for nitrile hydrolysis and intramolecular cyclization. |

Kinetic Studies and Reaction Pathway Analysis

While specific kinetic studies detailing the reaction rates, activation energies, and rate constants for reactions involving this compound are not extensively documented in publicly available literature, a thorough analysis of its reaction pathways can be elucidated from established principles of malonic ester chemistry and related synthetic applications. The primary reaction pathway of interest for this compound is its conversion to glutamic acid, which involves sequential hydrolysis and decarboxylation steps.

Reaction Pathway: From this compound to Glutamic Acid

The synthesis of DL-glutamic acid from Diethyl acetamidomalonate involves the introduction of a 2-cyanoethyl group, followed by hydrolysis and decarboxylation. chegg.com The reaction pathway for the conversion of this compound is detailed below:

Hydrolysis: The initial step involves the hydrolysis of the cyanoethyl group and the two diethyl ester groups, as well as the acetylamino group. This is typically achieved by heating the compound in the presence of a strong acid, such as hydrochloric acid. The nitrile group is converted into a carboxylic acid, and the ester groups are hydrolyzed to carboxylic acids. The acetylamino group is also hydrolyzed to a primary amine. This results in the formation of a transient intermediate, (2-amino-1,1,3-tricarboxypropane).

Decarboxylation: The intermediate formed in the hydrolysis step is a substituted malonic acid, which is thermally unstable. Upon continued heating, it readily undergoes decarboxylation, losing a molecule of carbon dioxide from the geminal dicarboxylic acid moiety. This step is a characteristic feature of malonic ester syntheses. ucalgary.cawikipedia.org The loss of CO2 drives the reaction to completion and results in the formation of glutamic acid.

The following table summarizes the key transformations in the reaction pathway:

| Step | Reactant | Reagents & Conditions | Intermediate/Product | Transformation |

| 1 | This compound | Aq. Acid (e.g., HCl), Heat | (2-amino-1,1,3-tricarboxypropane) | Hydrolysis of nitrile, esters, and amide |

| 2 | (2-amino-1,1,3-tricarboxypropane) | Heat | Glutamic Acid | Decarboxylation |

It is important to note that while this pathway is well-established for the synthesis of amino acids via the malonic ester route, detailed kinetic data, such as reaction order, rate constants, and the effect of temperature and concentration on the reaction rate for this compound specifically, would require dedicated experimental investigation. Such studies would likely involve spectroscopic monitoring of the concentrations of the reactant, intermediate, and product over time under various conditions.

Synthetic Applications in Complex Molecule Construction

Derivatization to α-Amino Acid Precursors

The synthesis of α-amino acids from malonic ester derivatives is a classical and powerful strategy in organic chemistry. Diethyl (acetylamino)(2-cyanoethyl)malonate is a specialized variant of the more common diethyl acetamidomalonate (DEAM), engineered for the synthesis of specific α-amino acid precursors. The core of this method involves a three-step sequence: alkylation (which in this case is pre-installed as the 2-cyanoethyl group), hydrolysis of the ester and amide groups, and finally, decarboxylation. wikipedia.org

The general process for converting acetamidomalonate esters into α-amino acids provides a clear framework. The reaction sequence typically involves:

Deprotonation: Treatment with a base, such as sodium ethoxide, generates a nucleophilic enolate.

Alkylation: The enolate reacts with an alkyl halide in a nucleophilic substitution to form the C-alkylated product.

Hydrolysis and Decarboxylation: Acidic hydrolysis cleaves both the diethyl ester and the acetamido groups, which is followed by heating to induce decarboxylation of the resulting malonic acid intermediate to yield the final α-amino acid. libretexts.org

In the case of this compound, the alkylation step has already been accomplished. The focus then shifts to the transformation of the cyanoethyl group and the core malonate structure. The cyano group can be hydrolyzed to a carboxylic acid, leading to the formation of glutamic acid, or reduced to an amine, providing a precursor for ornithine after subsequent steps. This pre-functionalized side chain allows for the direct synthesis of amino acids with gamma-functional groups.

Table 1: General Synthesis of α-Amino Acids from Diethyl Acetamidomalonate

| Step | Reagents | Transformation |

|---|---|---|

| 1. Enolate Formation | Base (e.g., Sodium Ethoxide) | Deprotonation of the α-carbon. |

| 2. Alkylation | Alkyl Halide (R-X) | C-alkylation of the malonate. |

| 3. Hydrolysis & Decarboxylation | Aqueous Acid (e.g., HCl) / Heat | Hydrolysis of esters and amide, followed by loss of CO2 to form the racemic α-amino acid. |

This interactive table outlines the fundamental steps in the malonic ester synthesis of amino acids, a process for which this compound is a specialized substrate.

A significant challenge in amino acid synthesis is controlling stereochemistry to produce enantiomerically pure compounds. Syntheses starting from achiral malonate precursors, such as this compound, inherently produce racemic mixtures of α-amino acids. libretexts.org Several strategies have been developed to overcome this limitation.

One common approach is the resolution of the final racemic mixture . This can be achieved by forming diastereomeric salts using a chiral resolving agent, such as an optically pure amine or acid. libretexts.org These diastereomers, having different physical properties, can then be separated by methods like fractional crystallization. libretexts.org

Another method involves enzymatic resolution . For example, an aminoacylase enzyme can selectively hydrolyze the N-acetyl group of the L-enantiomer in a racemic mixture of N-acetyl-α-amino acids, allowing the free L-amino acid to be separated from the unreacted N-acetyl-D-amino acid. libretexts.orglibretexts.org

More advanced techniques focus on asymmetric synthesis from the outset. This can involve the use of a chiral auxiliary attached to the malonate substrate to direct the alkylation step stereoselectively. rsc.org Alternatively, asymmetric catalysis can be employed. For instance, recent research has shown that chiral phosphoric acids can catalyze the asymmetric decarboxylative protonation of aminomalonic acids, yielding amino acids with high enantioselectivity. researchgate.net While this is applied after the initial malonate is formed, it represents a modern approach to achieving stereocontrol in malonate-based amino acid synthesis. researchgate.net

Utilization in Heterocyclic Compound Synthesis

The array of functional groups within this compound—a nitrile, an amide, and two esters—makes it a potent precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. These groups can participate in a range of cyclization and condensation reactions.

A closely related compound, diethyl 2-(2-cyanoethyl)malonate, has been explicitly used in the synthesis of carbon-3-substituted 1,5,9-triazacyclododecanes, which are notable for their application as RNA cleavage reagents. chemicalbook.com This demonstrates the utility of the cyanoethylmalonate core in constructing macrocyclic heterocyclic systems.

Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceuticals, agrochemicals, and natural products. rsc.orgnih.gov The functional handles on this compound offer multiple pathways to construct these important scaffolds.

The cyano group and the malonate esters can react in concert to form pyridone or pyrimidine rings. For example, condensation reactions with amidines or urea are classic methods for forming pyrimidine rings from malonate derivatives. mdpi.com The presence of the acetylamino group adds another nitrogen atom that can be incorporated into a heterocyclic ring or can influence the reactivity of the adjacent malonate system. The cyanoethyl side chain can also participate in intramolecular cyclizations, for instance, through reduction of the nitrile to an amine followed by condensation with one of the ester groups to form a lactam ring.

The reactivity of malonates with 1,3-dinucleophiles is a well-established route to six-membered heterocycles. mdpi.com this compound can undergo cyclocondensation reactions with various substrates:

With Urea or Thiourea: Reaction can lead to the formation of substituted barbiturates or thiobarbiturates, which are pyrimidine derivatives. mdpi.com

With Amidines: Condensation with amidines can yield substituted 4,6-dihydroxypyrimidines.

With Hydrazine: Reaction with hydrazine can form pyrazolidine derivatives. The two ester groups can react with the two nucleophilic nitrogen atoms of hydrazine to form a five-membered ring.

These reactions showcase the ability of the malonate core to act as a three-carbon building block for the construction of heterocyclic rings through condensation with appropriate binucleophilic partners.

Role as a Versatile Building Block in Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. elsevier.com In this context, this compound is a valuable building block, representing a synthetic equivalent (synthon) for several important structural motifs.

Its value lies in its dense and differentially reactive functionality. When planning the synthesis of a complex target molecule, one might recognize a structural fragment that could be derived from this malonate derivative. For example, a γ-aminobutyric acid (GABA) derivative or a glutamic acid backbone within a larger molecule could be retrosynthetically disconnected to this compound.

In a retrosynthetic approach, several strategic disconnections can be applied to a target molecule that lead back to this compound:

α-Amino Acid Disconnection: Any α-amino acid with a three-carbon side chain terminating in a carboxyl or amino group (or a derivative thereof) can be disconnected at the α-C—N and α-C—COOH bonds, leading back to an acetamidomalonate ester precursor.

Michael Addition Disconnection: The bond between the α-carbon of the malonate and the β-carbon of the cyanoethyl group can be disconnected. This reveals that the molecule can be synthesized via a Michael addition of diethyl acetamidomalonate to acrylonitrile. This is a key disconnection that simplifies the structure significantly.

Retron: EtOOC-C(NHAc)(CH₂CH₂CN)-COOEt ⇒ EtOOC-CH(NHAc)-COOEt + CH₂=CHCN

Functional Group Interconversion (FGI): The cyano group is a versatile functional handle. Retrosynthetically, it can be seen as a precursor to a primary amine (via reduction) or a carboxylic acid (via hydrolysis). Therefore, a target molecule containing a γ-amino acid or a substituted glutaric acid moiety might be traced back to this cyano-containing building block through FGI.

These disconnections highlight the role of this compound as a strategic starting material that consolidates several key functional groups into a single, readily available molecule, simplifying complex synthetic planning.

Contributions to Target-Oriented Synthesis

Precursors to Biologically Active Molecule Intermediates

Information not available.

Advanced Analytical and Theoretical Characterization of Diethyl Acetylamino 2 Cyanoethyl Malonate Systems

Spectroscopic Techniques for Structural Confirmation (e.g., Advanced NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework. In ¹H NMR, the spectrum would exhibit characteristic signals for the ethyl ester groups—a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂). The acetylamino group would present a singlet for the acetyl methyl protons and a signal for the amide proton (NH). The cyanoethyl substituent would produce two distinct multiplets, likely complex triplets, for its adjacent methylene groups (CH₂CH₂CN). The central methine proton (CH), being bonded to three distinct electron-withdrawing groups, would appear as a unique downfield signal.

In ¹³C NMR spectroscopy, distinct resonances would confirm the presence of all carbon environments: the carbonyl carbons of the ester and amide groups, the quaternary carbon of the nitrile, the carbons of the ethyl and cyanoethyl aliphatic chains, the acetyl methyl carbon, and the central α-carbon.

Mass Spectrometry (MS) provides crucial information on the compound's molecular weight and fragmentation patterns. Under electron ionization (EI), the molecular ion peak (M⁺) would confirm the compound's mass. The fragmentation of related substituted diethyl malonates is often characterized by β-cleavage relative to the carbonyl groups, leading to the loss of the substituents on the α-carbon. mdpi.com For Diethyl (acetylamino)(2-cyanoethyl)malonate, characteristic fragmentation would likely involve the loss of an ethoxy radical (•OCH₂CH₃), the entire cyanoethyl group (•CH₂CH₂CN), or cleavage of the acetylamino moiety. Analysis of the mass spectrum of Diethyl 2-(2-cyanoethyl)-malonate shows key fragmentation pathways that serve as a model for predicting the behavior of the target compound. nist.gov

| Technique | Functional Group | Expected Key Signals / Fragments |

|---|---|---|

| ¹H NMR | Ethyl Esters (-OCH₂CH₃) | ~4.2 ppm (quartet, 4H), ~1.2 ppm (triplet, 6H) |

| Acetylamino (-NHCOCH₃) | ~7.0-8.0 ppm (singlet/broad, 1H, NH), ~2.0 ppm (singlet, 3H, CH₃) | |

| Cyanoethyl (-CH₂CH₂CN) | Two multiplets/triplets between ~2.2-2.8 ppm (4H total) | |

| Malonate Backbone (>CH-) | Singlet or triplet, downfield shifted | |

| ¹³C NMR | Carbonyls (-C=O) | Two distinct signals ~165-175 ppm (ester and amide) |

| Nitrile (-C≡N) | Signal ~118-120 ppm | |

| α-Carbon (>CH-) | Signal ~50-60 ppm | |

| Aliphatic Carbons | Signals for ethyl and cyanoethyl groups in the ~14-62 ppm range | |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | Peak corresponding to the molecular weight (C₁₂H₁₈N₂O₅) |

| Key Fragments | Loss of •OC₂H₅, •CH₂CH₂CN, •NHCOCH₃ | |

| Fragments characteristic of the diethyl malonate core |

Crystallographic Analysis of Solid-State Structures (if available for related compounds)

Direct crystallographic data for this compound is not currently published. However, analysis of the solid-state structures of related diethyl malonate derivatives provides a robust framework for predicting its molecular geometry and intermolecular interactions. researchgate.netnih.gov

Studies on substituted diethyl malonates reveal that the central carbon atom adopts a tetrahedral geometry, with bond angles influenced by the steric bulk of the substituents. researchgate.netresearching.cn The conformation of the two diethyl ester groups is particularly notable; they are often not coplanar with each other due to steric hindrance. For instance, in one complex derivative, the dihedral angles between the plane of the central malonate fragment and the two ester groups were found to be significantly different, at 5.45° and 83.30°, respectively. nih.gov This highlights the conformational flexibility of the ester moieties.

In the solid state, intermolecular interactions such as hydrogen bonds and weak C—H···O or C—H···N interactions play a critical role in defining the crystal packing. nih.gov Given the presence of an amide N-H group (a hydrogen bond donor), a nitrile nitrogen atom, and multiple carbonyl oxygen atoms (hydrogen bond acceptors) in this compound, it is highly probable that its crystal structure is stabilized by a network of intermolecular hydrogen bonds.

| Parameter | Observed Feature in Related Compounds | Relevance to Target Compound |

|---|---|---|

| Central C-C Bond Lengths | ~1.49 - 1.51 Å nih.gov | Expected bond lengths for the malonate core. |

| Ester Group Conformation | Often non-coplanar due to steric effects. nih.gov | The two ester groups are likely to adopt a twisted conformation. |

| Intermolecular Interactions | Weak C—H···O and O···O contacts observed. nih.gov | Predicts a packing structure stabilized by hydrogen bonds involving the amide, carbonyl, and nitrile groups. |

| Crystal System | Monoclinic systems are common for malonate derivatives. researching.cn | Provides a potential starting point for crystal structure prediction. |

Computational Modeling of Electronic Structure and Reactivity

Computational quantum chemistry offers powerful predictive tools for characterizing molecular systems where experimental data is scarce. Methods such as Ab Initio and Density Functional Theory (DFT) can elucidate the electronic structure, stability, and reactivity of this compound.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for molecules of this size. Using a functional like B3LYP with an appropriate basis set (e.g., 6-31G* or larger), one can perform a full geometry optimization to find the lowest energy structure of the molecule in the gas phase or in solution using a polarizable continuum model (PCM).

These calculations yield fundamental electronic properties. The molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, negative potential would be concentrated around the carbonyl oxygens and the nitrile nitrogen, while positive potential would be found near the amide hydrogen. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding reactivity. The energy and location of the HOMO indicate the site of initial electron donation (nucleophilicity), while the LUMO indicates the site of electron acceptance (electrophilicity).

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles in the lowest energy state. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. |

| Frontier Orbital Energies (HOMO/LUMO) | The HOMO-LUMO energy gap indicates chemical reactivity and kinetic stability. |

| Partial Atomic Charges | Quantifies the electron distribution across the molecule. |

| Vibrational Frequencies | Predicts the theoretical infrared (IR) spectrum for comparison with experimental data. |

The flexibility of this compound arises from the rotation around several single bonds. A comprehensive conformational analysis is essential to understand its dynamic behavior and the relative populations of different spatial arrangements at thermal equilibrium. chemistrysteps.com The study of different energy levels associated with these conformations is known as conformational analysis. edurev.in

The key rotatable bonds include those within the two ethyl groups (O-CH₂ and CH₂-CH₃), the cyanoethyl group (Cα-CH₂, CH₂-CH₂), and the acetylamino group (Cα-N, N-C=O). Computational methods can be employed to construct a potential energy surface (PES) by systematically rotating these bonds and calculating the energy of the resulting conformer. This process maps out the conformational landscape, identifying local energy minima (stable conformers) and the transition states (energy barriers) that separate them. rsc.orgscribd.com

The energetic profile reveals the most stable conformation(s), which are dictated by a balance of steric hindrance, torsional strain, and intramolecular interactions like hydrogen bonding. edurev.inlumenlearning.com For instance, steric repulsion between the bulky ester, cyanoethyl, and acetylamino groups will significantly influence their preferred orientations around the central carbon. The results of such an analysis are crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Emerging Research Directions and Future Perspectives

Catalytic Transformations Involving Diethyl (acetylamino)(2-cyanoethyl)malonate

The development of catalytic methods is central to modern organic synthesis, offering efficient and selective pathways to valuable compounds. For a substrate like this compound, with multiple reactive sites, the application of sophisticated catalytic systems is a particularly promising research frontier.

While specific catalytic applications for this compound are still an emerging field, the broader class of malonic esters is widely used in both organocatalysis and metal-catalyzed transformations. These established methodologies provide a framework for future research on this specific compound.

Organocatalysis could offer pathways for asymmetric transformations. Chiral amines, squaramides, or phosphoric acids could potentially be employed to catalyze enantioselective alkylations or Michael additions at the malonate's central carbon. The presence of the acetylamino and cyanoethyl groups may influence the stereochemical outcome, a factor that warrants detailed investigation.

Metal-catalyzed processes represent another significant avenue. Transition metals like palladium, rhodium, and copper are known to catalyze a wide array of reactions on malonate derivatives. rsc.org For instance, palladium-catalyzed allylic alkylation could be explored to introduce further complexity. The cyano group could also be a target for metal-catalyzed transformations, such as hydration to an amide or reduction to an amine, thereby expanding the synthetic utility of the molecule. A patent describing the synthesis of diethyl acetamidomalonate utilizes a copper salt as a catalyst, indicating the potential for metal catalysis in reactions involving the acetylamino portion of the molecule. google.com

| Catalyst Type | Potential Reaction | Substrate Moiety Targeted | Expected Outcome |

| Organocatalyst (e.g., Chiral Amine) | Asymmetric Alkylation | α-carbon of malonate | Enantiomerically enriched products |

| Metal Catalyst (e.g., Palladium) | Allylic Alkylation | α-carbon of malonate | Introduction of complex alkyl chains |

| Metal Catalyst (e.g., Copper) | C-N Bond Formation | Acetylamino group precursor | Efficient amination |

| Metal Catalyst (e.g., Rhodium) | Hydroformylation/Reduction | Cyanoethyl group | Conversion to aldehyde/alcohol |

Green Chemistry Approaches to Synthesis and Application

The principles of green chemistry are increasingly guiding synthetic route design, aiming to reduce environmental impact through safer solvents, reduced energy consumption, and waste minimization.

Future research will likely focus on developing more sustainable methods for the synthesis and subsequent reactions of this compound. One approach could involve solvent-free reaction conditions , potentially using microwave irradiation to accelerate reaction times and improve energy efficiency.

The use of phase-transfer catalysts has been shown to be effective in the synthesis of related compounds like diethyl acetamidomalonate, allowing the use of water as a solvent and reducing reliance on volatile organic compounds. google.com Similar strategies could be adapted for this molecule. Furthermore, exploring biocatalysis, using enzymes to perform selective transformations on the molecule's various functional groups, represents a key direction for sustainable chemistry. For instance, lipases could be used for selective hydrolysis of one of the ester groups, while nitrilases could potentially transform the cyano group.

| Green Chemistry Approach | Application to this compound | Potential Benefits |

| Solvent-Free Synthesis | Microwave-assisted reactions | Reduced solvent waste, faster reaction times, lower energy use |

| Phase-Transfer Catalysis | Synthesis in aqueous media | Avoids hazardous organic solvents, simplifies purification |

| Biocatalysis (Enzymes) | Selective functional group transformations | High selectivity, mild reaction conditions, biodegradable catalysts |

Flow Chemistry and Automated Synthesis Applications

Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature and pressure control, and easier scalability. For a multifunctional compound like this compound, flow chemistry could enable multi-step syntheses in an automated fashion.

Exploration of Novel Reaction Pathways and Synthetic Diversity

The true potential of this compound lies in the creative exploration of novel reaction pathways that leverage its unique combination of functional groups. The malonic ester core is a well-established precursor for synthesizing a variety of structures, including carboxylic acids, ketones, and heterocyclic compounds. askfilo.comsodium-methoxide.net

The presence of the cyanoethyl group opens up intriguing possibilities for intramolecular reactions. For example, under specific conditions, the active methylene (B1212753) group of the malonate could react with the cyano group to form cyclic structures, which are valuable scaffolds in medicinal chemistry. The acetylamino group provides a handle for building peptide-like structures or for directing reactions to other parts of the molecule.

Future work could focus on using this compound as a linchpin in diversity-oriented synthesis, where a common starting material is elaborated into a library of structurally diverse compounds. By systematically exploring reactions at the malonate core, the cyano group, and the acetylamino moiety, a vast chemical space can be accessed, leading to the discovery of novel molecules with interesting biological or material properties. purdue.edu The synthesis of geminal diazide derivatives from diethyl malonate highlights how the core structure can be transformed into highly functionalized and reactive intermediates for further chemistry, such as "click" reactions. alfa-chemistry.com

Q & A

Q. What are the typical synthetic routes for Diethyl (acetylamino)(2-cyanoethyl)malonate, and how do reaction conditions influence yield?

The compound is synthesized via alkylation or condensation reactions using diethyl malonate as a starting material. A common method involves reacting diethyl malonate with acrylonitrile to introduce the 2-cyanoethyl group, followed by acetylation of the amino intermediate. Key steps include:

- Alkylation : Diethyl malonate undergoes nucleophilic attack using acrylonitrile in the presence of a base (e.g., sodium ethoxide) to form diethyl (2-cyanoethyl)malonate .

- Acetylation : The intermediate is treated with acetyl chloride or acetic anhydride to introduce the acetylamino group. Reaction optimization involves controlling temperature (typically 60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometry to avoid side reactions like over-alkylation .

Q. How is this compound characterized spectroscopically?

- NMR : H NMR shows peaks for ethyl ester groups (δ 1.2–1.4 ppm, triplets), the cyanoethyl chain (δ 2.5–3.0 ppm), and acetyl protons (δ 2.0–2.2 ppm). C NMR confirms the malonate backbone (δ 165–170 ppm for carbonyls) .

- IR : Stretching vibrations for C≡N (~2240 cm), ester C=O (~1740 cm), and amide C=O (~1680 cm) are diagnostic .

- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives be achieved using this compound?

Enzymatic decarboxylation using engineered variants of aryl malonate decarboxylase (AMDase) enables enantioselective protonation. For example, AMDase-L173G variant achieves >95% ee for (R)-configured products by stabilizing specific transition states through hydrogen bonding. Reaction conditions (pH 7.5, 25°C) and substrate engineering (e.g., fluorinated analogs) further enhance selectivity .

Q. What strategies resolve contradictions in reported biological activity data for malonate derivatives?

Discrepancies in antimicrobial or neurotoxicity studies often arise from:

- Purity issues : Side products (e.g., unreacted acrylonitrile) may confound bioassays. Rigorous purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and use positive controls (e.g., ciprofloxacin) to ensure reproducibility .

Q. How do computational methods aid in predicting reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Pd-catalyzed couplings. For example, the cyanoethyl group’s electron-withdrawing effect lowers the activation energy for Suzuki-Miyaura reactions by stabilizing the palladium intermediate. Solvent effects (e.g., DMSO vs. THF) are simulated using COSMO-RS .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.